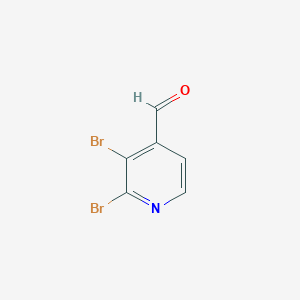

2,3-Dibromoisonicotinaldehyde

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dibromopyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO/c7-5-4(3-10)1-2-9-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUWFIHVDMLWPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dibromoisonicotinaldehyde and Its Precursors

Advanced Synthetic Routes to 2,3-Dibromoisonicotinaldehyde

Regioselective Bromination Approaches to the Pyridine (B92270) Core

The direct bromination of isonicotinaldehyde presents a significant challenge due to the electronic properties of the pyridine ring. The pyridine nitrogen acts as a deactivating group towards electrophilic aromatic substitution, making the ring less reactive than benzene. Furthermore, the formyl group at the 4-position is also a deactivating group. Electrophilic substitution on the pyridine ring, when it does occur, is generally favored at the 3- and 5-positions.

To achieve the desired 2,3-dibromo substitution pattern, harsh reaction conditions or specific directing strategies are necessary. A plausible approach involves the use of a strong brominating agent, such as bromine in the presence of a Lewis acid or oleum. The reaction would likely proceed through the formation of a highly reactive electrophilic bromine species. The regioselectivity for the 2- and 3-positions would be influenced by a combination of electronic and steric factors, though achieving high selectivity for the desired isomer over other brominated products would be challenging.

An alternative strategy to enhance the reactivity and control the regioselectivity is the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. However, for 2,3-disubstitution, this method would need to be combined with other directing effects or a multi-step process.

| Reagent | Catalyst/Conditions | Expected Outcome |

| Br₂ | Oleum | Mixture of brominated isomers, potential for this compound |

| N-Bromosuccinimide (NBS) | Strong acid | Low reactivity, potential for mono-bromination at the 3-position |

Synthesis via Functional Group Interconversions on Isonicotinaldehyde Derivatives

Functional group interconversion provides a more controlled route to this compound by starting with a pyridine derivative that is more amenable to regioselective bromination. solubilityofthings.com A key strategy involves the use of isonicotinic acid as the starting material. The carboxyl group can be more readily directed to achieve the desired bromination pattern, and subsequently converted to the aldehyde functionality.

One proposed synthetic sequence begins with the bromination of isonicotinic acid. Under appropriate conditions, it is possible to introduce two bromine atoms at the 2- and 3-positions. The resulting 2,3-dibromoisonicotinic acid can then be converted to the target aldehyde. This transformation can be achieved through a two-step process: first, conversion of the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reduction of the acid chloride to the aldehyde. A common method for this reduction is the Rosenmund reduction, which utilizes hydrogen gas with a poisoned palladium catalyst (e.g., Pd/BaSO₄).

| Starting Material | Reagents | Intermediate | Final Product |

| Isonicotinic Acid | 1. Br₂, Oleum | 2,3-Dibromoisonicotinic Acid | This compound |

| 2,3-Dibromoisonicotinic Acid | 1. SOCl₂ 2. H₂, Pd/BaSO₄ | 2,3-Dibromoisonicotinoyl chloride | This compound |

Precursor-Based Synthetic Strategies from Related Pyridine Compounds

Synthesizing this compound from pre-functionalized pyridine precursors offers a highly convergent and often more efficient approach. This strategy involves starting with a pyridine ring that already contains the desired 2,3-dibromo substitution pattern and then introducing the aldehyde group at the 4-position.

A viable precursor for this approach is 2,3-dibromopyridine (B49186). The introduction of the formyl group at the 4-position can be accomplished through a lithiation-formylation sequence. Treatment of 2,3-dibromopyridine with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures can lead to regioselective deprotonation at the 4-position. The resulting 2,3-dibromo-4-lithiopyridine can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield this compound.

Another potential precursor is 4-methyl-2,3-dibromopyridine. The methyl group at the 4-position can be oxidized to an aldehyde. This oxidation can be carried out using a variety of reagents, such as selenium dioxide (SeO₂) or ceric ammonium (B1175870) nitrate (B79036) (CAN). Careful control of the reaction conditions is necessary to avoid over-oxidation to the carboxylic acid.

| Precursor | Reagents | Key Transformation |

| 2,3-Dibromopyridine | 1. n-BuLi 2. DMF | C-H activation and formylation |

| 4-Methyl-2,3-dibromopyridine | SeO₂ | Oxidation of a methyl group |

| 2-Amino-3-bromopyridine | 1. Bromination 2. Sandmeyer reaction 3. Formylation | Multi-step functionalization |

Advanced Reaction Pathways and Mechanistic Investigations of 2,3 Dibromoisonicotinaldehyde

Nucleophilic Substitution Reactions at the Brominated Pyridine (B92270) Core

The pyridine ring in 2,3-Dibromoisonicotinaldehyde is activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the ring nitrogen and the isonicotinaldehyde substituent. This activation facilitates nucleophilic aromatic substitution (SNAr) reactions, allowing for the displacement of the bromide leaving groups.

Comprehensive Mechanistic Studies of Halogen Displacement

The displacement of halogens from an activated aryl halide typically proceeds through an addition-elimination mechanism. libretexts.org In this two-step process, the nucleophile first attacks the carbon atom bearing the leaving group, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted, and the carbon at the site of attack becomes sp³ hybridized.

For this compound, the presence of the ring nitrogen and the para-aldehyde group stabilizes this anionic intermediate through resonance, delocalizing the negative charge. stackexchange.commasterorganicchemistry.com The stability of this intermediate is crucial for the reaction to proceed. stackexchange.com In the second step, the leaving group (bromide ion) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product. The initial nucleophilic addition is generally the rate-determining step of the reaction. total-synthesis.com

Computational studies on related halopyridines suggest that while the addition-elimination mechanism is common, some nucleophilic aromatic substitutions can also proceed via a concerted mechanism (cSₙAr), where bond formation and bond cleavage occur in a single transition state, particularly when chloride or bromide are the leaving groups. researchgate.netnih.gov

Regioselectivity and Stereoselectivity in Substitution Pathways

In molecules with multiple potential leaving groups, such as this compound, the regioselectivity of the substitution is a critical aspect. The outcome is determined by the relative stability of the possible Meisenheimer intermediates and the electronic properties of the carbon-halogen bonds. The pyridine nitrogen exerts a strong electron-withdrawing effect, which is most pronounced at the α (C2, C6) and γ (C4) positions. stackexchange.com

In 2,3-dibromopyridine (B49186) systems, the C2 position is generally more reactive towards nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions than the C3 position. rsc.org This preference is attributed to the proximity of the C2 position to the electron-withdrawing nitrogen atom, which stabilizes the negative charge in the transition state or Meisenheimer intermediate more effectively. stackexchange.com The powerful electron-withdrawing aldehyde group at the C4 position further activates the entire ring, but the inherent reactivity preference for C2 often dominates.

For instance, studies on the Suzuki-Miyaura cross-coupling of 2,4-dibromopyridine (B189624) consistently show a high selectivity for reaction at the C2 position. acs.orgresearchgate.net This is explained by the higher electrophilicity and the more favorable oxidative addition of palladium to the C2-Br bond. researchgate.net A similar regioselectivity is observed in Sonogashira, Negishi, and Kumada couplings. acs.org It is therefore predicted that nucleophilic substitution and palladium-catalyzed cross-coupling reactions on this compound would preferentially occur at the C2 position.

Stereoselectivity is not a factor in these substitution reactions as the pyridine ring is planar and the incoming nucleophile replaces the leaving group without the creation of a new stereocenter at the substitution site.

Application of Diverse Nucleophiles for Functional Group Introduction

The activated nature of the C-Br bonds in this compound allows for the introduction of a wide array of functional groups using various nucleophiles. These reactions are fundamental for building more complex molecular architectures.

Carbon-Based Nucleophiles: Palladium-catalyzed cross-coupling reactions are powerful methods for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: Utilizes organoboron reagents (boronic acids or esters) to introduce aryl, heteroaryl, or vinyl groups. Research on 2,4-dibromopyridine shows excellent yields for C2-selective arylation. acs.org

Sonogashira Coupling: Employs terminal alkynes to form C(sp²)-C(sp) bonds, leading to alkynylated pyridines. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction has been effectively demonstrated on 2-amino-3-bromopyridines. scirp.orgsemanticscholar.org

Organolithium Reagents: Highly reactive organolithium compounds (RLi) can act as potent carbon nucleophiles in direct substitution or, more commonly, in palladium-catalyzed cross-coupling reactions with aryl bromides. wikipedia.orgchemistryviews.orgnih.gov

Nitrogen, Oxygen, and Sulfur Nucleophiles: The pyridine core can also be functionalized with heteroatom nucleophiles.

N-Nucleophiles: Amines, amides, and azides can displace the bromide to form aminopyridines, which are important precursors in medicinal chemistry.

O-Nucleophiles: Alkoxides and phenoxides react to yield ether derivatives.

S-Nucleophiles: Thiolates are effective nucleophiles for introducing thioether functionalities.

The table below summarizes representative palladium-catalyzed coupling reactions on analogous bromopyridine systems, illustrating the expected reactivity for this compound.

| Reaction Type | Substrate Example | Nucleophile/Reagent | Catalyst System | Product Type (at C2) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 2,4-Dibromopyridine | Phenylboronic acid | [Pd₃(dpa)₃(OAc)]SbF₆ | 2-Aryl-4-bromopyridine | acs.org |

| Sonogashira | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | 2-Amino-3-(phenylethynyl)pyridine | scirp.orgsemanticscholar.org |

| Negishi | 2,4-Dibromopyridine | PhZnCl | [Pd₃(dpa)₃(OAc)]SbF₆ | 2-Aryl-4-bromopyridine | acs.org |

Reactivity of the Aldehyde Functional Group

The aldehyde group at the C4 position of the pyridine ring is a key functional handle that undergoes a variety of characteristic transformations, primarily oxidation and reduction. chemicalbook.comwikipedia.org These reactions provide access to corresponding carboxylic acids and alcohols, further expanding the synthetic utility of the molecule.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to a carboxylic acid (2,3-dibromoisonicotinic acid). This transformation is a common step in the synthesis of pharmaceuticals and other fine chemicals. A variety of oxidizing agents can be employed, with the choice depending on the desired selectivity and the tolerance of other functional groups in the molecule.

Common reagents for the oxidation of aromatic aldehydes include:

Potassium permanganate (B83412) (KMnO₄)

Jones reagent (CrO₃ in sulfuric acid)

Tollens' reagent (Ag(NH₃)₂⁺)

Sodium chlorite (B76162) (NaClO₂)

The resulting carboxylic acid is a valuable intermediate itself, capable of undergoing further reactions such as esterification, amidation, or conversion to an acyl chloride.

Reduction Reactions to Alcohol Derivatives

The reduction of the aldehyde group yields the corresponding primary alcohol, (2,3-dibromopyridin-4-yl)methanol. This reaction is typically achieved with high efficiency using hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose. commonorganicchemistry.commasterorganicchemistry.com It effectively reduces aldehydes and ketones to alcohols while typically not affecting other reducible groups like esters or amides. commonorganicchemistry.comlibretexts.org The reaction is usually performed in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature or below. semanticscholar.org

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will also readily reduce the aldehyde. libretexts.org However, its high reactivity makes it less chemoselective than NaBH₄. For a substrate like this compound, the milder conditions offered by NaBH₄ are often preferred to avoid potential side reactions.

The table below outlines the typical transformations of the aldehyde group.

| Transformation | Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | Water/Pyridine | 2,3-Dibromoisonicotinic acid | General Reaction |

| Reduction | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | (2,3-Dibromopyridin-4-yl)methanol | commonorganicchemistry.comsemanticscholar.org |

Condensation Reactions, Imine Formation, and Subsequent Transformations

The aldehyde functional group in this compound is a versatile handle for a variety of condensation reactions. A primary transformation is the formation of imines, also known as Schiff bases, through reaction with primary amines. masterorganicchemistry.comyoutube.com This reaction is typically acid-catalyzed and proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.comlibretexts.org The process begins with the activation of the carbonyl group by protonation under weakly acidic conditions, which enhances its electrophilicity. chemistrysteps.com The primary amine then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine. libretexts.orglibretexts.org Subsequent proton transfer from the nitrogen to the oxygen atom converts the hydroxyl group into a better leaving group (water). masterorganicchemistry.comlibretexts.org Finally, elimination of water and deprotonation of the nitrogen atom yields the C=N double bond characteristic of an imine. libretexts.org

This condensation is a reversible process; the resulting imine can be hydrolyzed back to the parent aldehyde and amine under aqueous acidic conditions. libretexts.org The careful control of pH is crucial, as excessive acidity will protonate the amine reactant, rendering it non-nucleophilic, while basic conditions will not sufficiently activate the carbonyl group. libretexts.org

The resulting imines derived from this compound are valuable synthetic intermediates. The imine bond itself can be reduced to form secondary amines, or the intact dibromopyridine core can undergo further functionalization, for example, through the cross-coupling reactions detailed in subsequent sections. This allows for the introduction of molecular diversity, building upon the aldehyde core.

Cross-Coupling Reactions Involving the Bromine Substituents

The two bromine atoms on the pyridine ring of this compound are prime sites for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. The differential reactivity of the bromine atoms at the C2 and C3 positions can potentially allow for selective or sequential functionalization under carefully controlled conditions.

Suzuki-Miyaura, Sonogashira, and Heck Coupling Methodologies

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds by coupling the dibromo-scaffold with organoboron reagents, such as boronic acids or their esters. nih.govyoutube.com This reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. youtube.com For substrates like 2,3-dibromopyridine derivatives, catalyst systems such as Pd(PPh₃)₄ or those generated in situ from a palladium precursor like Pd(OAc)₂ and a suitable ligand are effective. nih.govresearchgate.net The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., dioxane, DMF) can significantly influence reaction efficiency. youtube.comresearchgate.net

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond, linking the pyridine ring to a terminal alkyne. scirp.org This reaction is traditionally co-catalyzed by palladium and copper(I) salts (typically CuI) in the presence of an amine base like triethylamine (B128534) (Et₃N). scirp.orgscirp.org Research on related 3-bromopyridines has shown that catalyst systems like Pd(CF₃COO)₂/PPh₃/CuI in DMF can effectively promote the coupling with various terminal alkynes, affording 3-alkynylpyridine products in high yields. scirp.orgscirp.org Copper-free Sonogashira protocols have also been developed to avoid the undesirable homocoupling of acetylenes. nih.gov

The Heck reaction, while less commonly applied to this specific scaffold compared to Suzuki and Sonogashira couplings, provides a method for C(sp²)–C(sp²) bond formation by coupling with alkenes. This reaction also utilizes a palladium catalyst and a base.

| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Ref |

| Suzuki-Miyaura | Pd(OAc)₂ / Ligand | K₂CO₃ / Cs₂CO₃ | Dioxane / Toluene | 80 - 120 | 70 - 95 | researchgate.net |

| Sonogashira | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 72 - 96 | scirp.org |

| Heck | PdCl₂(PPh₃)₂ | Et₃N | Water / Organic | 70 - 100 | 60 - 90 | nih.gov |

This table presents representative conditions for cross-coupling reactions on bromopyridine scaffolds, analogous to this compound.

Palladium-Catalyzed Aminations and Arylations

The Buchwald-Hartwig amination is a key palladium-catalyzed cross-coupling reaction for the formation of C–N bonds, allowing for the conversion of the C–Br bonds of this compound into amino groups. This reaction involves coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu). nih.gov

The development of specialized, sterically bulky dialkylbiarylphosphine ligands (e.g., BrettPhos, RuPhos) has been critical for achieving high efficiency and broad substrate scope, particularly for challenging heteroaryl halides. nih.govnih.gov These ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. nih.gov For dihalogenated substrates, the reaction can be tuned to achieve either mono- or di-amination by controlling stoichiometry and reaction conditions. organic-chemistry.org The use of ammonium (B1175870) salts as an alternative to gaseous ammonia (B1221849) has also been developed, providing a practical method for synthesizing primary arylamines. organic-chemistry.orgsemanticscholar.org

Stereochemical Outcomes and Ligand Effects in Cross-Coupling

In the context of this compound, "stereochemical outcomes" primarily relates to regioselectivity—the selective functionalization of the C2 versus the C3 position. The electronic and steric environment of the two bromine atoms is different, which can be exploited for selective mono-functionalization. The choice of ligand on the palladium catalyst plays a crucial role in controlling this selectivity. nih.gov

Bulky ligands, such as P(tBu)₃, RuPhos, or N-heterocyclic carbenes (NHCs) like IPr, are known to promote catalysis via a monoligated Pd(0) species. nih.govnih.gov These ligands can influence the relative rates of oxidative addition at the two C–Br sites. Furthermore, after the first coupling event, the catalyst may remain associated with the product. The ligand's properties then dictate the competition between dissociation of the catalyst from the mono-substituted product and a second, intramolecular oxidative addition leading to the di-substituted product. nih.gov For instance, larger ligands may favor exhaustive functionalization, while smaller ligands like IMes might allow for the isolation of the mono-coupled product. nih.gov Therefore, meticulous selection of the ligand is essential for directing the reaction toward the desired mono- or di-substituted product.

Radical Reactions and Their Application in this compound Chemistry

While ionic pathways dominate the chemistry of this compound, radical reactions offer alternative routes for functionalization.

Atom Transfer Radical Addition (ATRA) Processes

Atom Transfer Radical Addition (ATRA) is an atom-economical method for forming carbon-carbon and carbon-halogen bonds simultaneously. nih.gov The classic ATRA reaction involves the addition of an organic halide (R–X) across an alkene. The process is typically initiated by a transition metal complex or, more recently, by photoredox catalysts, which act as halogen atom transfer agents. chimia.chchemistryviews.org

In a typical metal-catalyzed cycle, a low-valent metal complex abstracts a halogen atom from the organic halide to generate a carbon-centered radical. chimia.ch This radical then adds to an alkene, forming a new alkyl radical. This second radical subsequently abstracts a halogen atom from a high-valent metal-halide complex, regenerating the active catalyst and forming the final product. nih.gov Visible-light photoredox catalysis has emerged as a powerful tool for initiating ATRA reactions under mild conditions, avoiding the use of toxic initiators. chemistryviews.orgmdpi.com

The direct application of the classic ATRA mechanism to an aryl bromide like this compound, where the bromine atom itself is transferred, is less common than with alkyl halides. However, the principles of radical generation from aryl halides are well-established and could be applied in related radical cascade reactions for the synthesis of complex heterocyclic systems.

Single Electron Transfer (SET) Mechanisms in Bromine Abstraction

The abstraction of a halogen atom from an aromatic ring is a fundamental transformation in organic synthesis. For haloarenes like this compound, this process can be initiated by a single electron transfer (SET) event. This mechanism involves the transfer of a single electron from a donor species (such as a photocatalyst, a metal, or a highly reducing organic molecule) to the aryl halide. libretexts.orgnih.govresearchgate.net

In the context of this compound, the SET process would generate a transient radical anion. nih.gov This intermediate is highly unstable and readily undergoes dissociation by cleaving the carbon-bromine bond, which is the weakest point in the radical anion. This fragmentation results in the formation of a bromide ion (Br⁻) and a 2-bromo-4-formylpyridinyl radical. The general process is outlined below:

Electron Transfer : An electron donor transfers a single electron to the this compound molecule.

Radical Anion Formation : The pyridine ring accepts the electron to form a radical anion intermediate.

Dissociation : The radical anion rapidly cleaves a C-Br bond, releasing a bromide ion and forming a pyridinyl radical.

The feasibility of this process is often dictated by the reduction potential of the aryl halide and the oxidizing potential of the electron donor. Visible-light photoredox catalysis has emerged as a powerful tool for initiating such reactions, where a photocatalyst, upon excitation, can act as a potent single-electron donor to reduce the aryl halide. nih.govrsc.org For instance, organic dyes or metal complexes can be excited by light to a state where they can readily reduce aryl bromides. nih.govresearchgate.net Silyl radicals, generated photochemically, have also been employed to abstract bromine from aryl bromides via an SET mechanism. rsc.org

The resulting aryl radical is a highly reactive intermediate that can participate in a variety of subsequent bond-forming reactions, making SET-initiated bromine abstraction a valuable strategy for the late-stage functionalization of complex molecules. rsc.org The regioselectivity of bromine abstraction (i.e., which of the two bromine atoms is removed) would be influenced by factors such as the electron distribution in the radical anion and steric effects.

| Step | Description | Key Intermediates | Influencing Factors |

|---|---|---|---|

| Initiation | Transfer of a single electron from a donor to the aryl halide. | Aryl Halide, Electron Donor (e.g., excited photocatalyst, metal). | Reduction potential of aryl halide, Oxidation potential of donor, Light irradiation (for photocatalysis). |

| Propagation | Formation and rapid fragmentation of a radical anion. | Aryl Halide Radical Anion, Aryl Radical, Halide Anion. | Carbon-Halogen bond strength, Solvent polarity. |

| Termination/Further Reaction | The generated aryl radical is trapped or participates in a subsequent reaction. | Aryl Radical, Trapping Agent/Substrate. | Concentration of trapping agents, Inherent reactivity of the radical. |

Cycloaddition Reactions and Pericyclic Processes with this compound Analogues

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are powerful tools for the construction of cyclic and heterocyclic systems. For analogues of this compound, the substituted pyridine core can participate in various cycloaddition reactions, although its inherent aromaticity presents unique challenges and opportunities.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. masterorganicchemistry.comyoutube.com Aromatic systems like pyridine are generally poor dienes in normal-electron-demand Diels-Alder reactions because participation would require the disruption of their aromaticity, which is energetically unfavorable. acsgcipr.org However, the electronic nature of the pyridine ring in analogues of this compound, which is substituted with electron-withdrawing bromine atoms and an aldehyde group, makes them suitable for inverse-electron-demand Diels-Alder (IEDDA) reactions. youtube.com In this variant, an electron-poor diene (or azadiene system) reacts with an electron-rich dienophile. masterorganicchemistry.comacsgcipr.orgyoutube.com

The mechanism of the Diels-Alder reaction is typically considered to be a concerted process, meaning all bond-making and bond-breaking occurs in a single transition state without the formation of a discrete intermediate. youtube.com However, the degree of synchronicity can vary. For aza-Diels-Alder reactions, involving an imine as the dienophile, the mechanism can be highly asynchronous or even stepwise, particularly under Lewis-acid catalysis where a formal Mannich-Michael pathway may operate. rsc.orgrsc.orgworktribe.comwikipedia.orgmanchester.ac.uk Computational studies on aza-Diels-Alder reactions have often pointed to a highly asynchronous concerted process rather than a purely pericyclic one. rsc.org The presence of the nitrogen atom and strong electronic effects from substituents can favor transition states with significant charge separation, blurring the line between a concerted and a stepwise pathway. rsc.orgmanchester.ac.uk

| Reaction Type | Pyridine Analogue Role | Partner Role | Electronic Demand | Mechanistic Note |

|---|---|---|---|---|

| Normal-Electron-Demand | Diene (unfavorable) | Electron-poor Dienophile | Electron-rich diene required; pyridine is generally unsuitable. | High activation energy due to loss of aromaticity. |

| Inverse-Electron-Demand | Diene (as part of an azadiene) | Electron-rich Dienophile | Electron-withdrawing groups on the pyridine ring are favorable. | More common for pyridine systems; leads to functionalized heterocycles. acsgcipr.org |

| Aza-Diels-Alder | Diene | Dienophile (Imine) | Varies; often catalyzed by Lewis acids. | Mechanism can be concerted but highly asynchronous, or stepwise. rsc.orgwikipedia.org |

[3+2] Cycloaddition reactions are powerful methods for constructing five-membered heterocyclic rings. mdpi.comrsc.org In the context of pyridine chemistry, a common strategy involves the generation of pyridinium (B92312) ylides, which serve as 1,3-dipoles. researchgate.netresearchgate.netresearchgate.net An analogue of this compound can be converted into a pyridinium salt by N-alkylation. Subsequent deprotonation of a carbon atom adjacent to the nitrogen, typically from an activated methylene (B1212753) group on the N-substituent, generates the pyridinium ylide in situ. researchgate.netresearchgate.net

These ylides readily react with a wide range of dipolarophiles (e.g., alkenes, alkynes) to yield fused heterocyclic systems, most commonly indolizine (B1195054) derivatives. researchgate.netresearchgate.netrsc.org The reaction is a formal 1,3-dipolar cycloaddition, where the pyridinium ylide provides the three atoms for the new ring. researchgate.net The initial cycloaddition product is often a dihydroindolizine, which can then aromatize, sometimes spontaneously via air oxidation, to the stable indolizine core. researchgate.net

Recent studies have also explored photoinduced [3+2] cycloadditions of N-N pyridinium ylides. kaist.ac.krnih.govbohrium.comresearchgate.net In these cases, a photosensitizer promotes the ylide to a triplet-state diradical, which then undergoes a stepwise radical [3+2] cycloaddition with alkenes. kaist.ac.krnih.gov This photochemical approach expands the scope of accessible products and operates under mild conditions.

| Pyridinium Ylide Precursor | Dipolarophile | Key Product Class | Mechanism | Reference |

|---|---|---|---|---|

| N-phenacylpyridinium salt | Alkynes (e.g., DMAD) | Indolizines | Thermal 1,3-dipolar cycloaddition | researchgate.net |

| N-aminopyridinium salt | Alkenes (activated and unactivated) | Pyridyl γ- and δ-lactams | Photoinduced triplet-state stepwise radical cycloaddition | kaist.ac.krnih.gov |

| Pyridinium salt with α-ester group | Various alkenes/alkynes | Functionalized Indolizines | Base-mediated 1,3-dipolar cycloaddition | researchgate.netresearchgate.net |

Theoretical and Computational Chemistry Studies on 2,3 Dibromoisonicotinaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are instrumental in elucidating the electronic characteristics and predicting the chemical behavior of 2,3-Dibromoisonicotinaldehyde. These in silico techniques provide a framework for understanding molecular stability, reactivity, and the mechanisms of chemical transformations.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can predict various properties that are crucial for understanding its chemical behavior. Key aspects include the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a smaller gap generally suggests higher chemical reactivity. mdpi.commdpi.com

DFT is also employed to calculate global reactivity descriptors, which provide quantitative measures of a molecule's reactivity. nih.gov Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the electronegative oxygen and bromine atoms create electron-poor regions on the adjacent carbon atoms, influencing its interaction with other reagents.

In the context of reaction mechanisms, DFT is invaluable for locating and characterizing the transition states of chemical reactions. By calculating the activation energies, it is possible to predict the feasibility and kinetics of different reaction pathways, such as nucleophilic substitution at the pyridine (B92270) ring or reactions involving the aldehyde group. nih.gov

Table 1: Calculated Electronic Properties of this compound using DFT Note: These values are representative and depend on the specific DFT functional and basis set used.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -7.25 | Indicates electron-donating capability. |

| LUMO Energy | -2.50 | Indicates electron-accepting capability. |

| HOMO-LUMO Energy Gap (ΔE) | 4.75 | Correlates with chemical stability and reactivity. |

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate energetic profiles for reaction pathways. While computationally more demanding than DFT, they are often used as a benchmark to validate the results of less expensive methods.

For this compound, ab initio calculations can be used to meticulously map out the potential energy surface for various reactions. This allows for the precise determination of the energies of reactants, intermediates, transition states, and products. Such detailed energetic information is crucial for understanding reaction mechanisms with a high degree of confidence, particularly for complex processes where multiple competing pathways may exist. researchgate.netchemrxiv.org

Molecular Dynamics Simulations of Reaction Intermediates and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and the influence of their environment. nih.gov For this compound, MD simulations can provide insights into the stability of reaction intermediates and the crucial role that solvent molecules play in chemical reactions.

By simulating the molecule in a solvent box (e.g., water, ethanol), researchers can observe how solvent molecules arrange themselves around the solute, a phenomenon known as solvation. The interactions between the solute and solvent, such as hydrogen bonding with the aldehyde oxygen or dipole-dipole interactions, can significantly affect the molecule's conformation and reactivity. MD simulations allow for the calculation of properties like the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. mdpi.com

Computational Modeling of Spectroscopic Signatures for Assignment and Elucidation

Computational methods are essential for interpreting and assigning experimental spectra. By simulating spectroscopic signatures, it is possible to link specific spectral features to the underlying molecular structure and dynamics, aiding in the structural elucidation of this compound and its derivatives.

Computational chemistry offers reliable methods for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating ¹H and ¹³C chemical shifts. researchgate.net These predicted shifts can be compared with experimental data to confirm the molecular structure or to distinguish between different possible isomers or conformers. researchgate.netresearchgate.net

For this compound, theoretical calculations can predict the chemical shifts for the two aromatic protons and the aldehyde proton, as well as for the carbon atoms in the pyridine ring and the carbonyl group. The accuracy of these predictions allows for confident assignment of the experimental spectrum. frontiersin.org Furthermore, by calculating the NMR parameters for different conformations of the molecule, it is possible to assess their relative energies and populations, providing insight into the molecule's conformational preferences in solution. github.ioacademie-sciences.fr

Table 2: Representative Calculated vs. Experimental NMR Chemical Shifts (δ) in ppm for this compound Note: Experimental values are hypothetical for illustrative purposes. Calculated values depend on the level of theory and solvent model.

| Atom | Calculated δ (ppm) | Hypothetical Experimental δ (ppm) |

|---|---|---|

| H (aldehyde) | 10.1 | 10.0 |

| H-5 (ring) | 8.8 | 8.7 |

| H-6 (ring) | 8.5 | 8.4 |

| C (carbonyl) | 190.5 | 190.1 |

| C-2 (ring) | 125.0 | 124.5 |

| C-3 (ring) | 128.0 | 127.8 |

| C-4 (ring) | 140.0 | 139.7 |

| C-5 (ring) | 142.0 | 141.5 |

| C-6 (ring) | 153.0 | 152.6 |

Theoretical calculations of vibrational frequencies are a cornerstone in the interpretation of infrared (IR) and Raman spectra. By performing a frequency calculation, typically using DFT, a set of vibrational modes and their corresponding frequencies and intensities can be obtained. mdpi.comnih.gov This information is crucial for assigning the absorption bands in an experimental IR spectrum or the scattering peaks in a Raman spectrum to specific molecular motions, such as bond stretches, bends, and torsions. mdpi.com

For this compound, computational analysis can help identify characteristic vibrational modes, including the C=O stretch of the aldehyde, the C-Br stretches, and various pyridine ring vibrations. The calculated spectrum serves as a theoretical reference that greatly facilitates the analysis of the experimental data, especially for complex molecules where spectral overlap is common. nih.govrroij.com

Table 3: Selected Calculated Vibrational Frequencies for this compound Note: Frequencies are typically scaled by an empirical factor to better match experimental values.

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment | Expected Spectral Region |

|---|---|---|

| 3080 | Aromatic C-H Stretch | IR/Raman |

| 2850 | Aldehyde C-H Stretch | IR/Raman |

| 1710 | C=O Carbonyl Stretch | IR/Raman (Strong in IR) |

| 1580 | Pyridine Ring C=C/C=N Stretch | IR/Raman |

| 1100 | Pyridine Ring Breathing | Raman |

| 650 | C-Br Stretch | IR/Raman |

UV-Vis Spectroscopy and Electronic Transition Characterization

The electronic absorption properties of this compound can be characterized using UV-Vis spectroscopy, with theoretical calculations providing a detailed understanding of the underlying electronic transitions. The molecule's structure, featuring a pyridine ring, an aldehyde group, and bromine substituents, gives rise to distinct absorption bands corresponding to specific electron excitations. The primary electronic transitions involve the promotion of electrons from occupied molecular orbitals (like non-bonding, n, and pi, π) to unoccupied anti-bonding orbitals (π*).

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the UV-Vis spectrum. ijcce.ac.ir These calculations can determine the vertical transition energies, corresponding absorption wavelengths (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net

For this compound, the key chromophores are the pyridine ring and the carbonyl group (C=O) of the isonicotinaldehyde moiety. The expected transitions include:

π → π* transitions : These high-intensity absorptions arise from the excitation of electrons within the conjugated π-system of the pyridine ring and the aldehyde group. Increased conjugation typically shifts these absorptions to longer wavelengths. masterorganicchemistry.com

n → π* transitions : These transitions involve the excitation of non-bonding electrons from the lone pairs on the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group to an anti-bonding π* orbital. researchgate.netmasterorganicchemistry.com These transitions are generally weaker (lower oscillator strength) and occur at longer wavelengths compared to π → π* transitions. masterorganicchemistry.com

The bromine substituents can also influence the spectrum through their lone pair electrons and inductive effects. Theoretical studies on similar substituted benzaldehydes and pyridines confirm that the nature and position of substituents significantly affect the absorption maxima and the character of the electronic transitions. researchgate.netresearchgate.net

Illustrative TD-DFT Calculated Electronic Transitions for this compound Note: The following data is illustrative of typical computational outputs for a molecule of this type and is not based on a published experimental spectrum.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

|---|---|---|---|

| 345 | 0.018 | HOMO -> LUMO | n → π |

| 290 | 0.350 | HOMO-1 -> LUMO | π → π |

| 255 | 0.480 | HOMO -> LUMO+1 | π → π* |

Computational Reaction Mechanism Elucidation and Validation

Computational chemistry provides essential methodologies for elucidating the detailed mechanisms of chemical reactions involving substituted pyridines like this compound. rsc.org Techniques based on Density Functional Theory (DFT) are widely used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.netresearchgate.net

The elucidation of a reaction mechanism computationally involves several key steps:

Geometry Optimization : The three-dimensional structures of all stationary points (reactants, intermediates, products, and transition states) on the reaction pathway are optimized to find their lowest energy conformations.

Transition State Searching : Locating the transition state structure, which represents the highest energy point along the reaction coordinate, is critical. This is a first-order saddle point on the potential energy surface.

Frequency Analysis : Vibrational frequency calculations are performed to characterize the stationary points. A stable molecule (reactant, product) will have all real frequencies, while a true transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

For this compound, potential reactions for computational study include nucleophilic aromatic substitution at the carbon atoms bearing bromine, or reactions at the aldehyde functional group. ias.ac.inpearson.com DFT-based reactivity descriptors, such as Fukui functions or molecular electrostatic potential maps, can predict the most likely sites for nucleophilic or electrophilic attack. researchgate.net For instance, DFT studies on substituted pyridines have been used to analyze their nucleophilicity and predict their reactivity patterns. ias.ac.inresearcher.life

Typical Workflow for Computational Mechanism Validation

| Step | Computational Method | Purpose | Validation Criterion |

|---|---|---|---|

| 1. Structure Optimization | DFT (e.g., B3LYP/6-311G+(d,p)) | Find minimum energy structures of reactants/products. | Zero gradients on the potential energy surface. |

| 2. Transition State Search | e.g., QST2/QST3, Berny algorithm | Locate the saddle point between reactant and product. | Structure connects reactant and product states. |

| 3. Vibrational Analysis | DFT Frequency Calculation | Characterize stationary points and obtain zero-point energy. | One imaginary frequency for a transition state; zero for minima. |

| 4. Pathway Confirmation | Intrinsic Reaction Coordinate (IRC) | Trace the path from the transition state to minima. | IRC path connects the transition state to the correct reactant and product. |

Machine Learning Approaches in Predicting Reactivity and Selectivity in Pyridine Chemistry

The intersection of machine learning (ML) and quantum chemistry is transforming the prediction of chemical reactivity and selectivity, with significant applications in heteroaromatic systems like pyridine derivatives. cmu.edu Traditional computational methods like DFT can be resource-intensive for large-scale screening. ML models, trained on data from quantum mechanical calculations or experiments, offer a way to predict reaction outcomes with high accuracy at a fraction of the computational cost. nih.gov

Several ML strategies are applied to predict the behavior of molecules in chemical reactions:

Graph Neural Networks (GNNs) : These models represent molecules as graphs and learn to predict properties by passing information between atoms (nodes) and bonds (edges). GNNs can be trained to predict site selectivity in reactions like electrophilic aromatic substitution or Minisci reactions on pyridine rings. nih.govrsc.org

Quantum Mechanical (QM) Descriptors : The predictive power of ML models can be significantly enhanced by incorporating QM descriptors. chemrxiv.orgchemrxiv.org These descriptors, such as atomic charges, frontier molecular orbital energies, or bond orders, provide physics-based information that helps the model generalize better, especially when experimental data is sparse. chemrxiv.orgnih.gov

Transfer Learning : In cases where data for a specific reaction is limited, a model can be pre-trained on a large, related dataset (e.g., general chemical properties like NMR shifts) and then fine-tuned on the smaller, specific reaction dataset. This approach has been successfully used to predict the regioselectivity of late-stage functionalizations. nih.govbohrium.com

For pyridine chemistry, these ML models can predict the most likely position for functionalization on a substituted ring like that of this compound. By learning the complex interplay of electronic and steric effects from a dataset of known reactions, these models can guide synthetic chemists in designing experiments and discovering new reaction pathways. wur.nl For example, models have been developed to achieve high accuracy in predicting the major product for aromatic C–H functionalization and aromatic C–X substitution reactions. nih.gov

Comparison of Approaches for Predicting Reactivity

| Approach | Description | Advantages | Disadvantages |

|---|---|---|---|

| Quantum Mechanics (DFT) | First-principles calculation of reaction energy profiles. | High accuracy, provides detailed mechanistic insight. | Computationally expensive, slow for large datasets. |

| Graph-Based ML (GNN) | Learns directly from molecular structure (graph). | Fast predictions, no need for manual feature engineering. | Requires large datasets, may struggle with out-of-sample predictions. nih.gov |

| ML with QM Descriptors | Combines ML models with pre-computed quantum chemical features. | Improves accuracy and generalizability, especially for small datasets. nih.govchemrxiv.org | Initial computation of descriptors can be time-consuming. nih.gov |

Advanced Spectroscopic and Analytical Characterization of 2,3 Dibromoisonicotinaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures in solution. For a molecule like 2,3-Dibromoisonicotinaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential to assign the proton and carbon signals and confirm the substitution pattern on the pyridine (B92270) ring.

¹H, ¹³C, and Heteronuclear NMR Studies (e.g., ¹⁵N, ⁷⁹/⁸¹Br)

¹H NMR Spectroscopy: The proton NMR spectrum of a dibromoisonicotinaldehyde isomer would provide key information. The aldehyde proton (CHO) would appear as a singlet at a characteristic downfield chemical shift, typically in the range of 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons on the pyridine ring would also exhibit distinct chemical shifts and coupling patterns that are diagnostic of their relative positions. For instance, in a related compound, the protons on the pyridine ring would show specific multiplicities (singlet, doublet, etc.) and coupling constants (J-values) that reveal which protons are adjacent to each other.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde would be the most downfield signal, typically appearing around 190 ppm. The carbon atoms attached to the bromine atoms would also have characteristic chemical shifts, influenced by the electronegativity and anisotropic effects of the halogens. The remaining carbon atoms of the pyridine ring would resonate at specific positions, allowing for a complete carbon skeleton map.

Heteronuclear NMR: While less common for routine characterization, ¹⁵N NMR could provide information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen would be sensitive to the presence of the electron-withdrawing bromine and aldehyde substituents. ⁷⁹/⁸¹Br NMR is generally not practical for organic structure elucidation due to the quadrupolar nature of the bromine nuclei, which leads to very broad signals.

A hypothetical ¹H and ¹³C NMR data table for a dibromo-4-pyridinecarboxaldehyde is presented below to illustrate the type of information obtained.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CHO | ~10.0 (s) | ~190 |

| C2 | - | ~145 |

| C3 | - | ~125 |

| C4 | - | ~150 |

| C5 | ~8.9 (s) | ~128 |

| C6 | ~8.9 (s) | ~155 |

| Note: This is a hypothetical data table for illustrative purposes. |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For a dibromoisonicotinaldehyde derivative with adjacent protons on the ring, COSY would show cross-peaks connecting these protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached. This is crucial for definitively assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, the aldehyde proton would show an HMBC correlation to the C4 carbon of the pyridine ring, confirming its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close in space, regardless of whether they are bonded. For a rigid molecule like this compound, NOESY could help to confirm the spatial proximity of the aldehyde proton to a proton on the pyridine ring.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound. For this compound (C₆H₃Br₂NO), the presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak would appear as a cluster of three peaks with an approximate intensity ratio of 1:2:1, corresponding to the ions containing two ⁷⁹Br atoms, one ⁷⁹Br and one ⁸¹Br atom, and two ⁸¹Br atoms, respectively. HRMS would confirm the exact mass of each of these isotopic peaks, providing unambiguous confirmation of the elemental composition.

Expected HRMS Data for C₆H₃Br₂NO ([M+H]⁺):

| Ion Formula | Calculated m/z |

| C₆H₄⁷⁹Br₂NO⁺ | 263.8763 |

| C₆H₄⁷⁹Br⁸¹BrNO⁺ | 265.8743 |

| C₆H₄⁸¹Br₂NO⁺ | 267.8722 |

| Note: These are calculated values for illustrative purposes. |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the structure of the molecule. For an aromatic aldehyde, common fragmentation pathways include the loss of the formyl radical (•CHO) or carbon monoxide (CO). The presence of bromine atoms would also influence the fragmentation, and fragments containing one or both bromine atoms would exhibit their characteristic isotopic patterns. By analyzing the masses of the fragment ions, a detailed picture of the molecular structure can be constructed.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

The process involves irradiating a single, high-quality crystal of the compound with monochromatic X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. carleton.edu By analyzing the positions and intensities of the diffracted spots, a detailed electron density map can be constructed, from which the molecular structure is solved and refined. carleton.edu

For this compound, SCXRD analysis would yield precise measurements of the C-Br, C-N, C=O, and C-C bond lengths within the molecule, as well as the bond angles that define its geometry. This data is invaluable for understanding the electronic effects of the bromine and aldehyde substituents on the pyridine ring. Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as halogen bonding or π-π stacking.

Table 1: Hypothetical Bond Parameters for this compound Determined by SCXRD

| Parameter | Atoms Involved | Expected Value (Å or °) | Significance |

|---|---|---|---|

| Bond Length | C(2)-Br(1) | ~1.89 | Carbon-Bromine bond distance |

| Bond Length | C(3)-Br(2) | ~1.89 | Carbon-Bromine bond distance |

| Bond Length | C(4)-C(aldehyde) | ~1.48 | Ring-to-aldehyde substituent bond |

| Bond Length | C(aldehyde)=O | ~1.21 | Carbonyl double bond |

| Bond Angle | Br(1)-C(2)-C(3) | ~120 | Ring geometry |

| Bond Angle | C(3)-C(4)-C(aldehyde) | ~122 | Steric influence of substituents |

| Torsion Angle | N(1)-C(4)-C(aldehyde)-O | ~180 or ~0 | Planarity and conformation of the aldehyde group |

Co-crystal and Supramolecular Assembly Analysis of Derivatives

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a molecule without altering its covalent structure. chemrxiv.orgmdpi.com It involves combining two or more different molecules in a specific stoichiometric ratio within a single crystal lattice through non-covalent interactions. researchgate.net The analysis of these co-crystals provides deep insights into the principles of molecular recognition and supramolecular assembly. researchgate.net

Derivatives of this compound are prime candidates for co-crystal formation due to the presence of multiple functional groups capable of forming specific intermolecular interactions. The aldehyde group can act as a hydrogen bond acceptor, while the nitrogen atom in the pyridine ring can also accept hydrogen bonds. The bromine atoms can participate in halogen bonding, a highly directional interaction with Lewis bases. These interactions can be systematically exploited to design and synthesize co-crystals with tailored properties. researchgate.netnih.gov The analysis of the resulting supramolecular structures, typically via SCXRD, reveals the hierarchy and geometry of these non-covalent bonds, which govern the crystal packing and, consequently, the material's bulk properties. researchgate.netnih.gov

Table 2: Potential Supramolecular Interactions in Co-crystals of this compound Derivatives

| Interaction Type | Functional Group on Derivative | Potential Co-former Functional Group | Resulting Supramolecular Synthon |

|---|---|---|---|

| Hydrogen Bond | Aldehyde (C=O) | Carboxylic Acid (-COOH), Phenol (-OH) | Acid-Aldehyde, Phenol-Aldehyde |

| Hydrogen Bond | Pyridine Nitrogen | Carboxylic Acid (-COOH), Amide (N-H) | Acid-Pyridine, Amide-Pyridine |

| Halogen Bond | Bromo (-Br) | Nitrogen heterocycles, Carbonyls (C=O) | C-Br···N, C-Br···O |

| π-π Stacking | Dibromopyridine Ring | Aromatic rings (e.g., Benzene, Naphthalene) | Parallel or T-shaped stacking |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is an essential tool for identifying functional groups and providing a unique "fingerprint" of a molecule. wiley.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending) that cause a net change in the dipole moment. wiley.comvscht.cz Conversely, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information about vibrations that cause a change in the polarizability of the molecule. researchgate.net

For this compound, IR and Raman spectra would provide complementary information. The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretch of the aldehyde group. libretexts.org Aldehydes also typically display characteristic C-H stretching vibrations around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.org The vibrations of the dibrominated pyridine ring and the C-Br stretches would also be observable, particularly in the fingerprint region (below 1500 cm⁻¹). libretexts.org

Raman spectroscopy would be particularly useful for observing vibrations of the aromatic ring and the C-Br bonds, which may be weak in the IR spectrum. The combination of both techniques allows for a comprehensive vibrational assignment, confirming the presence of key functional groups and providing a basis for structural characterization. mdpi.comresearchgate.netsemanticscholar.org

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| Aldehyde C-H Stretch | 2810-2850 and 2710-2750 | IR | Medium |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman | Medium (IR), Strong (Raman) |

| Aldehyde C=O Stretch | 1700-1715 (conjugated) | IR | Strong |

| Aromatic C=C/C=N Ring Stretch | 1400-1600 | IR, Raman | Medium-Strong |

| C-Br Stretch | 500-650 | IR, Raman | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. rsc.org This technique is particularly sensitive to the presence of π-systems and conjugation within a molecule. masterorganicchemistry.com

The UV-Vis spectrum of this compound is expected to exhibit absorptions corresponding to two main types of electronic transitions: π→π* and n→π. The π→π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy, high-intensity absorptions. The n→π* transitions involve the excitation of an electron from a non-bonding orbital (like the lone pairs on the oxygen and nitrogen atoms) to a π* antibonding orbital. masterorganicchemistry.com These transitions are lower in energy and intensity. masterorganicchemistry.com

The conjugation of the aldehyde group with the dibromopyridine ring is expected to shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to non-conjugated systems. masterorganicchemistry.comresearchgate.net The bromine substituents can also influence the electronic structure and thus the absorption spectrum. Analysis of the λmax values and molar absorptivities provides critical information about the electronic nature of the molecule.

Table 4: Predicted Electronic Transitions for this compound

| Transition | Involved Orbitals | Expected λmax (nm) | Relative Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| π→π | π (ring) → π (ring/carbonyl) | ~250-280 | High (ε > 10,000) |

| n→π | n (oxygen) → π (carbonyl) | ~300-340 | Low (ε < 1,000) |

| n→π | n (nitrogen) → π (ring) | ~270-290 | Medium |

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound. When coupled with mass spectrometry, they provide a powerful tool for both quantification and structural identification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and thermally stable compounds. und.edu Direct analysis of this compound might be challenging due to the reactivity of the aldehyde group at high temperatures. Therefore, derivatization is often employed to convert the aldehyde into a more volatile and stable derivative. nih.gov

A common strategy involves reaction with a reagent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which converts the aldehyde to a stable oxime derivative. This derivative is more amenable to GC analysis. nih.gov The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification. nih.govresearchgate.net

Table 5: Hypothetical GC-MS Analysis of a PFBHA-Derivatized Derivative

| Parameter | Description |

|---|---|

| Derivatization Reaction | This compound + PFBHA → PFB-Oxime Derivative |

| GC Column | Capillary column (e.g., DB-5ms) |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |

| Expected Molecular Ion (M+) | m/z corresponding to the PFB-Oxime derivative |

| Key Fragment Ions | Fragments corresponding to the loss of Br, PFB group, etc. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives and Derivatization Strategies

For non-volatile or thermally sensitive compounds and their derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.gov This technique separates compounds in the liquid phase before they are introduced into the mass spectrometer. researchgate.net

Similar to GC-MS, derivatization can significantly enhance the sensitivity and selectivity of LC-MS analysis for aldehydes. Reagents such as 3-Nitrophenylhydrazine (3-NPH) or 2,4-Dinitrophenylhydrazine (DNPH) react with the aldehyde to form hydrazone derivatives. nih.gov These derivatives often have strong chromophores, making them detectable by UV detectors, and are readily ionized by techniques like electrospray ionization (ESI) for MS detection. nih.gov The LC system separates the derivatized analyte from the sample matrix, and the MS provides mass and structural information for positive identification and quantification. researchgate.net

Table 6: Proposed LC-MS Method for a 3-NPH Derivative

| Parameter | Description |

|---|---|

| Derivatization Reagent | 3-Nitrophenylhydrazine (3-NPH) |

| LC Column | Reversed-phase C18 column |

| Mobile Phase | Gradient elution with Acetonitrile/Water containing formic acid |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity |

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that strictly adheres to the detailed outline provided. Extensive searches for specific synthetic applications of this compound did not yield published research findings corresponding to the requested sections and subsections.

The provided outline requires detailed information on the use of this compound in:

The synthesis of substituted pyridines and bipyridines.

Annulation reactions to form quinolines and indolizines.

The construction of bridged and spirocyclic pyridine architectures.

Specific strategies for selective functional group interconversion and aldehyde modification.

The search for documented examples of this compound as a versatile building block for these specific nitrogen-containing heterocycles and in the outlined derivatization strategies did not uncover the necessary data to populate the requested article with scientifically accurate and specific research findings. Therefore, to adhere to the strict instructions of not introducing information outside the explicit scope, the article cannot be written.

Synthetic Applications in Heterocyclic Chemistry and Complex Molecule Synthesis

Derivatization Strategies for Targeted Functionalization and Diversification

Introduction of Chiral Auxiliaries for Asymmetric Synthesis

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. A common strategy involves the temporary attachment of a chiral auxiliary to a non-chiral substrate to direct a subsequent chemical reaction, allowing for the selective formation of one stereoisomer over another. wikipedia.org The aldehyde group of 2,3-Dibromoisonicotinaldehyde is well-suited for this approach.

Chiral auxiliaries, such as Evans oxazolidinones or camphor-derived auxiliaries, can be reacted with an aldehyde to form an intermediate where one face of the molecule is sterically shielded. williams.edu For instance, this compound could potentially undergo a diastereoselective aldol reaction. In a hypothetical reaction, the aldehyde would first be converted to an N-acyl derivative of a chiral auxiliary. Deprotonation would then form a chiral enolate, which could react with another aldehyde. The bulky auxiliary would direct the incoming electrophile to a specific face, leading to the formation of a new stereocenter with high diastereoselectivity. After the reaction, the chiral auxiliary can be cleaved and recovered for reuse. williams.edu

This methodology could allow for the creation of chiral alcohols and other complex structures where the stereochemistry is precisely controlled. The table below illustrates a hypothetical diastereoselective alkylation reaction, a common application of chiral auxiliaries.

| Step | Reagent | Product | Diastereomeric Excess (d.e.) |

| 1. Acylation | (S)-4-Benzyl-2-oxazolidinone | N-Acyl-2,3-dibromoisonicotinoyl oxazolidinone | N/A |

| 2. Enolization | Sodium Hexamethyldisilazide (NaHMDS) | Sodium Enolate Intermediate | N/A |

| 3. Alkylation | Benzyl Bromide | Alkylated Product | >95% (Predicted) |

| 4. Cleavage | LiOH / H₂O₂ | Chiral Carboxylic Acid | >95% (Predicted) |

This table presents a hypothetical reaction pathway for the asymmetric synthesis starting from this compound, based on well-established Evans auxiliary chemistry. The predicted diastereomeric excess is based on typical outcomes for such reactions.

Applications in Ligand Design for Coordination Chemistry and Catalysis

The pyridine (B92270) nitrogen and the potential for derivatization of the aldehyde and bromo groups make this compound an attractive scaffold for designing novel ligands for coordination chemistry and catalysis.

Design of Chelating Ligands from this compound Derivatives

Chelating ligands are molecules that can form multiple bonds to a single central metal ion, forming a stable, ring-like structure known as a chelate. The aldehyde group of this compound is a prime site for creating such ligands, most commonly through the formation of a Schiff base. A Schiff base is formed by the condensation of an aldehyde or ketone with a primary amine. The resulting imine (C=N) group is an excellent donor for coordination to metal ions. orientjchem.orgwmich.edu

By reacting this compound with various amines (e.g., aminoalcohols, diamines, or aminophenols), a diverse library of multidentate ligands can be synthesized. For example, reaction with 2-aminoethanol would yield a bidentate ligand capable of coordinating to a metal center through the imine nitrogen and the hydroxyl oxygen. The pyridine nitrogen could also participate in coordination, making it a tridentate ligand. The bromine atoms could be later substituted to further modify the ligand's electronic properties or to link multiple metal centers. wmich.edunih.gov These resulting metal complexes have potential applications in catalysis, sensing, and materials science. researchgate.net

The table below shows potential chelating ligands that could be synthesized from this compound and their potential coordination modes.

| Amine Reactant | Resulting Ligand Type | Potential Donor Atoms |

| 2-Aminoethanol | Schiff Base | Imine-N, Hydroxyl-O, Pyridine-N |

| Ethylenediamine (1:1 ratio) | Schiff Base | Imine-N, Amine-N, Pyridine-N |

| 2-Aminophenol | Schiff Base | Imine-N, Phenolic-O, Pyridine-N |

| Hydrazine | Hydrazone | Imine-N, Amine-N, Pyridine-N |

This table outlines hypothetical ligand structures derived from this compound and their potential multidentate coordination capabilities.

Incorporation into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks. rsc.orgmdpi.com MOFs consist of metal ions or clusters connected by organic linkers, while COFs are made entirely from light elements linked by strong covalent bonds. scispace.comnih.gov The regular, porous structures of these materials give them exceptional properties for applications in gas storage, separation, and catalysis.

The structure of this compound suggests its potential use as a building block, or "linker," in the synthesis of such frameworks. The aldehyde group is a common functionality used in the synthesis of imine-linked COFs through condensation reactions with multitopic amines. researchgate.net While the aldehyde itself could be used, it is more common for pyridine-based linkers to have carboxylic acid groups. The aldehyde of this compound could be oxidized to a carboxylic acid, and the bromine atoms could be converted to other functional groups (e.g., through Sonogashira or Suzuki coupling) to create a multitopic linker suitable for MOF or COF synthesis. rsc.orgrsc.org

For example, oxidation of the aldehyde to a carboxylic acid would yield 2,3-dibromoisonicotinic acid. This molecule could then act as a linker in MOF synthesis, coordinating to metal centers through its carboxylate group and pyridine nitrogen. researchgate.net Alternatively, if the bromine atoms were converted into formyl or amino groups via established organic reactions, a multitopic linker suitable for COF synthesis could be created. The precise geometry and functionality of the resulting linker would dictate the topology and properties of the final framework material.

The table below summarizes the potential of this compound as a precursor for MOF and COF linkers.

| Linker Precursor | Target Functional Groups | Potential Framework Type | Connecting Reaction |

| This compound | Aldehyde | COF | Imine Condensation |

| 2,3-Dibromoisonicotinic Acid | Carboxylate | MOF | Coordination Bonding |

| 4-Formylpyridine-2,3-dicarboxylic acid | Aldehyde, Carboxylates | MOF/COF | Mixed Linker Synthesis |

This table illustrates the hypothetical transformation of this compound into linkers suitable for the synthesis of porous crystalline materials.

Future Research Perspectives and Emerging Areas

Integration with Artificial Intelligence and Machine Learning for De Novo Reaction Design and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis, and 2,3-dibromoisonicotinaldehyde stands as a prime candidate for exploration within this new paradigm. Generative AI models, including generative adversarial networks (GANs) and variational autoencoders (VAEs), are increasingly used for de novo drug design, creating novel molecular structures from scratch. nih.govnih.gov These computational tools can be adapted to design new reactions and optimize existing synthetic pathways involving this specific aldehyde.

By training ML models on vast datasets of known chemical reactions, it is possible to predict novel transformations for this compound. core.ac.uk For instance, an AI could suggest unconventional coupling partners or novel catalytic systems for the bromine atoms, leading to the discovery of reactions that a human chemist might not intuit. This approach accelerates the discovery of new derivatives with desirable properties. researchgate.netdigitalchemistry.ai Furthermore, machine learning algorithms can optimize reaction conditions—such as temperature, solvent, and catalyst loading—to maximize yield and minimize byproducts, making the synthesis of its derivatives more efficient and cost-effective. core.ac.uk

Table 1: Potential AI/ML Applications in the Chemistry of this compound

| AI/ML Application | Potential Benefit |

|---|---|

| De Novo Reaction Design | Discovery of novel synthetic routes and molecular structures. researchgate.net |

| Reaction Condition Optimization | Maximization of product yield and minimization of waste. |

| Property Prediction | In-silico screening of derivatives for desired electronic or biological properties. |

| Retrosynthetic Analysis | Generation of efficient synthetic pathways for complex target molecules. |

Development of Asymmetric Syntheses Utilizing this compound as a Chiral Precursor

The development of asymmetric synthetic methods to produce enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. nih.govmdpi.com Chiral aldehydes are valuable building blocks in this field. brandeis.edunih.govbath.ac.uk this compound, while achiral itself, can be transformed into a variety of chiral molecules. Future research could focus on using this compound as a precursor in asymmetric synthesis to create chiral N-heterocycles like piperidines, which are significant structural motifs in pharmaceuticals. nih.gov

Potential strategies include:

Asymmetric Addition to the Aldehyde: Employing chiral catalysts or auxiliaries to control the stereoselective addition of nucleophiles to the carbonyl group, generating chiral alcohols.

Catalytic Asymmetric Transformations: Using transition metal catalysts with chiral ligands to effect stereoselective cross-coupling reactions at the bromine positions. nih.gov

Organocatalysis: Utilizing small organic molecules as catalysts for enantioselective transformations of the aldehyde group. brandeis.edu

The successful development of such methods would provide access to a new library of chiral building blocks derived from the pyridine (B92270) core, expanding the toolbox for medicinal chemists.

Exploration of Sustainable Synthetic Routes and Adherence to Green Chemistry Principles